Pyridine, 2-[(2S,3S)-2-[(1S)-1-phenylethyl]-3-oxaziridinyl]-
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Overview
Description
Methyl 5-(1-phenyl-1H-tetrazole-5-sulfonyl)pentanoate is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(1-phenyl-1H-tetrazole-5-sulfonyl)pentanoate typically involves the reaction of 1-phenyl-1H-tetrazole-5-sulfonyl chloride with methyl 5-aminopentanoate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 5-(1-phenyl-1H-tetrazole-5-sulfonyl)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Pyridine, 2-[(2S,3S)-2-[(1S)-1-phenylethyl]-3-oxaziridinyl]- involves its ability to transfer an oxygen atom to various substrates. This reactivity makes it a valuable oxidizing agent in organic synthesis. The compound can interact with specific molecular targets, leading to various biological effects depending on the target and pathway involved .
Comparison with Similar Compounds
Methyl 5-(1-phenyl-1H-tetrazole-5-sulfonyl)pentanoate can be compared with other tetrazole derivatives such as:
1-phenyl-1H-tetrazole-5-sulfonyl chloride: A precursor in the synthesis of the compound.
5-(Methylsulfonyl)-1-phenyl-1H-tetrazole: Another tetrazole derivative with similar structural features but different chemical properties.
Pyridine, 2-[(2S,3S)-2-[(1S)-1-phenylethyl]-3-oxaziridinyl]-
Properties
CAS No. |
833454-83-4 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(3S)-2-[(1S)-1-phenylethyl]-3-pyridin-2-yloxaziridine |
InChI |
InChI=1S/C14H14N2O/c1-11(12-7-3-2-4-8-12)16-14(17-16)13-9-5-6-10-15-13/h2-11,14H,1H3/t11-,14-,16?/m0/s1 |
InChI Key |
NLVLNPYXGZRQSE-XPFLZZBLSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2[C@@H](O2)C3=CC=CC=N3 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(O2)C3=CC=CC=N3 |
Origin of Product |
United States |
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